molecular formula C9H16O3 B8499787 7-Hydroxy-hept-2-enoic acid ethyl ester

7-Hydroxy-hept-2-enoic acid ethyl ester

Cat. No. B8499787
M. Wt: 172.22 g/mol
InChI Key: GIWXBENVYSOAKP-UHFFFAOYSA-N
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Patent
US08222416B2

Procedure details

A solution of 2-hydroxytetrahydropyran (59.2 g, 0.58 mol) and triphenyl-λ5-phosphanylidene)-acetic acid ethyl ester (201.3 g, 0.58 mol) in tetrahydrofuran (1.2 L) was heated at reflux for 14 h. The mixture was cooled to room temperature to afford 7-hydroxy-hept-2-enoic acid ethyl ester in tetrahydrofuran and was then used directly in the next step.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
59.2 g
Type
reactant
Reaction Step Two
Quantity
201.3 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4]O1.[CH2:8]([O:10][C:11](=[O:13])[CH3:12])[CH3:9]>O1CCCC1>[CH2:8]([O:10][C:11](=[O:13])[CH:12]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:2][OH:1])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
59.2 g
Type
reactant
Smiles
OC1OCCCC1
Name
Quantity
201.3 g
Type
reactant
Smiles
C(C)OC(C)=O
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 h
Duration
14 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=CCCCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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